Cas no 492444-05-0 (6-fluoro-2,3-dihydroxybenzoic acid)

6-Fluoro-2,3-dihydroxybenzoic acid is a fluorinated dihydroxybenzoic acid derivative with potential applications in pharmaceutical and chemical synthesis. Its key structural features include a fluorine substituent at the 6-position and two hydroxyl groups at the 2- and 3-positions, which enhance its reactivity and utility as an intermediate in organic synthesis. The compound’s fluorine moiety can improve metabolic stability and binding affinity in drug development, while the dihydroxybenzoic acid scaffold offers versatility for further functionalization. This product is suitable for research in medicinal chemistry, particularly in the design of enzyme inhibitors or bioactive molecules. High purity and well-defined chemical properties ensure reproducibility in experimental applications.
6-fluoro-2,3-dihydroxybenzoic acid structure
492444-05-0 structure
Product name:6-fluoro-2,3-dihydroxybenzoic acid
CAS No:492444-05-0
MF:C7H5O4F
MW:172.1106
CID:324556
PubChem ID:17980574

6-fluoro-2,3-dihydroxybenzoic acid Chemical and Physical Properties

Names and Identifiers

    • Benzoicacid, 6-fluoro-2,3-dihydroxy-
    • 6-FLUORO-2,3-DIHYDROXYBENZOIC ACID
    • Benzoicacid,6-fluoro-2,3-dihydroxy
    • MFCD09038124
    • EN300-173852
    • SCHEMBL186132
    • AC-27547
    • Z1198184434
    • 492444-05-0
    • 6-Fluoro-2,3-dihydroxybenzoicacid
    • AS-53713
    • AKOS006330776
    • P16935
    • DTXSID80591906
    • 6-fluoro-2,3-dihydroxybenzoic acid
    • Inchi: InChI=1S/C7H5FO4/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,9-10H,(H,11,12)
    • InChI Key: LDVNZXZKWHFOMJ-UHFFFAOYSA-N
    • SMILES: FC1C(C(O)=O)=C(O)C(O)=CC=1

Computed Properties

  • Exact Mass: 172.01700
  • Monoisotopic Mass: 172.01718680g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 77.8Ų

Experimental Properties

  • Density: 1.670
  • Melting Point: Not available
  • Boiling Point: 377 ºC
  • Flash Point: 182 ºC
  • PSA: 77.76000
  • LogP: 0.93510
  • Vapor Pressure: Not available

6-fluoro-2,3-dihydroxybenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-173852-2.5g
6-fluoro-2,3-dihydroxybenzoic acid
492444-05-0 95.0%
2.5g
$1008.0 2025-02-19
Enamine
EN300-173852-5.0g
6-fluoro-2,3-dihydroxybenzoic acid
492444-05-0 95.0%
5.0g
$1488.0 2025-02-19
Enamine
EN300-173852-0.25g
6-fluoro-2,3-dihydroxybenzoic acid
492444-05-0 95.0%
0.25g
$206.0 2025-02-19
TRC
B440688-100mg
6-fluoro-2,3-dihydroxybenzoic acid
492444-05-0
100mg
$ 230.00 2022-06-07
Enamine
EN300-173852-0.1g
6-fluoro-2,3-dihydroxybenzoic acid
492444-05-0 95.0%
0.1g
$144.0 2025-02-19
Enamine
EN300-173852-10g
6-fluoro-2,3-dihydroxybenzoic acid
492444-05-0 95%
10g
$2209.0 2023-09-20
1PlusChem
1P0071JA-500mg
Benzoicacid, 6-fluoro-2,3-dihydroxy-
492444-05-0 95%
500mg
$546.00 2023-12-17
1PlusChem
1P0071JA-100mg
Benzoicacid, 6-fluoro-2,3-dihydroxy-
492444-05-0 95%
100mg
$233.00 2023-12-17
1PlusChem
1P0071JA-5g
Benzoicacid, 6-fluoro-2,3-dihydroxy-
492444-05-0 95%
5g
$1901.00 2023-12-17
TRC
B440688-50mg
6-fluoro-2,3-dihydroxybenzoic acid
492444-05-0
50mg
$ 160.00 2022-06-07

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